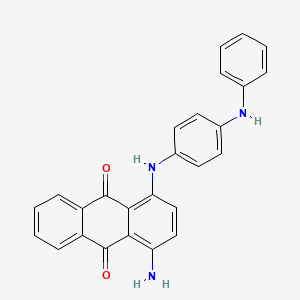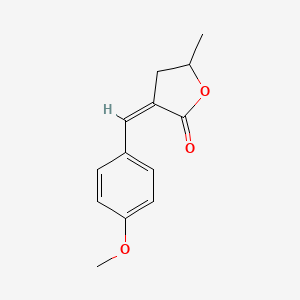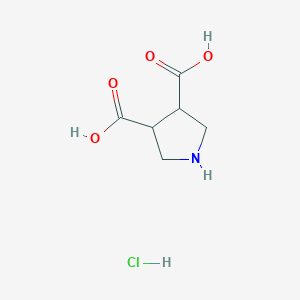
Pyrrolidine-3,4-dicarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-3,4-dicarboxylic acid hydrochloride is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3,4-dicarboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the reduction of pyrrole using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another approach involves the crystallization of the acid from water or dilute hydrochloric acid, followed by purification via the dimethyl ester, which is distilled and hydrolyzed with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reduction and crystallization techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products: The major products formed from these reactions include various pyrrolidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolidine-3,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of pyrrolidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the position of the carboxylic acid groups.
Proline derivatives: These compounds are structurally similar but have different functional groups attached to the pyrrolidine ring.
Uniqueness: Pyrrolidine-3,4-dicarboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10ClNO4 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
pyrrolidine-3,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-7-2-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |
InChI Key |
OFHYMQZHRBRGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


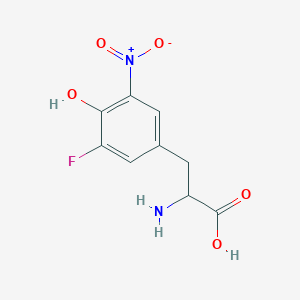
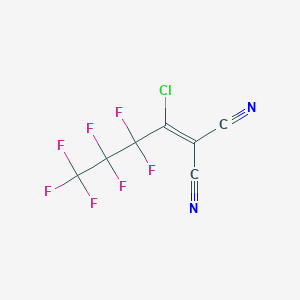
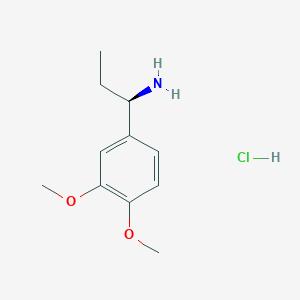
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
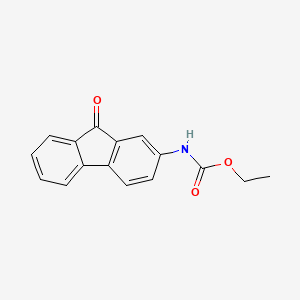
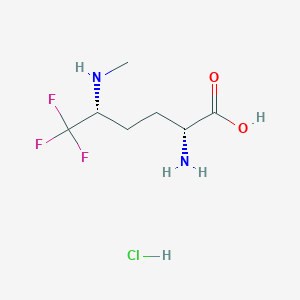

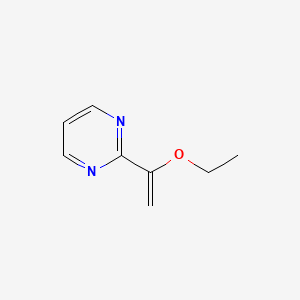
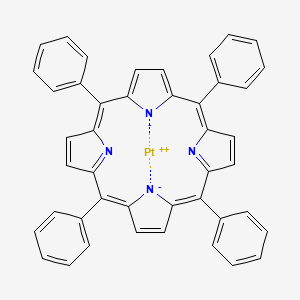
![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
